An In-depth Technical Guide to Pyrocoll (C₁₀H₆N₂O₂) for Researchers and Drug Development Professionals
An In-depth Technical Guide to Pyrocoll (C₁₀H₆N₂O₂) for Researchers and Drug Development Professionals
An authoritative overview of the chemical identifiers, biological activities, and experimental considerations for the promising secondary metabolite, Pyrocoll.
Introduction
Pyrocoll (C₁₀H₆N₂O₂), a pyrrolopyrazine, is a naturally occurring secondary metabolite produced by various species of Streptomyces, a genus renowned for its prolific production of bioactive compounds. First identified as a constituent of cigarette smoke, it has since been isolated from microbial sources and recognized for its significant biological activities, including antibiotic, antiparasitic, and potent antitumor properties. This technical guide provides a comprehensive overview of Pyrocoll, focusing on its chemical identifiers, and a detailed exploration of its biological effects and the experimental methodologies used to elucidate them. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Identifiers and Properties
A clear and unambiguous identification of a chemical entity is fundamental for research and development. Pyrocoll is registered and indexed across multiple chemical databases. The primary identifiers and key chemical properties are summarized in the table below for easy reference.
| Identifier Type | Value |
| CAS Number | 484-73-1[1] |
| Molecular Formula | C₁₀H₆N₂O₂[1] |
| IUPAC Name | 1,7-diazatricyclo[7.3.0.0³,⁷]dodeca-3,5,9,11-tetraene-2,8-dione[1] |
| InChI | InChI=1S/C10H6N2O2/c13-9-7-3-1-5-11(7)10(14)8-4-2-6-12(8)9/h1-6H[1] |
| InChIKey | USCZWOZHDDOBHQ-UHFFFAOYSA-N[1] |
| SMILES | C1=CN2C(=C1)C(=O)N3C=CC=C3C2=O |
| PubChem CID | 10241527 |
| Synonyms | 5H,10H-Dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione |
Biological Activities and Quantitative Data
Pyrocoll has demonstrated a broad spectrum of biological activities, making it a compound of significant interest for therapeutic development. Its effects have been quantified against various bacterial strains, parasites, and cancer cell lines.
Antibiotic Activity
Pyrocoll exhibits inhibitory activity against several Gram-positive bacteria, particularly of the genus Arthrobacter. The minimum inhibitory concentrations (MICs) have been determined for a range of species, highlighting its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
| Arthrobacter aurescens | 10 |
| Arthrobacter globiformis | 1 |
| Arthrobacter oxydans | 10 |
| Arthrobacter pascens | 3 |
| Rhodococcus erythropolis | 10 |
Antiparasitic Activity
The compound has also shown notable activity against protozoan parasites, including the causative agents of malaria and African trypanosomiasis. The half-maximal inhibitory concentrations (IC₅₀) indicate potent antiparasitic effects.
| Parasite | IC₅₀ (µg/mL) |
| Plasmodium falciparum | 1.19 |
| Trypanosoma rhodesiense | 1.97 |
Antitumor Activity
Perhaps the most promising therapeutic application of Pyrocoll lies in its antitumor properties. It has demonstrated significant growth inhibitory effects against various human cancer cell lines, with GI₅₀ (half-maximal growth inhibition) values in the sub-micromolar to low micromolar range.
| Human Cancer Cell Line | GI₅₀ (µg/mL) |
| HMO2 (Stomach Carcinoma) | 0.28 |
| HepG2 (Hepatocellular Carcinoma) | 0.42 |
| MCF-7 (Breast Adenocarcinoma) | 2.2 |
Experimental Methodologies
The following sections detail the generalized experimental protocols for the synthesis and biological evaluation of Pyrocoll, based on standard laboratory practices and information available for related compounds.
Synthesis of Pyrocoll
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Starting Material Preparation: The synthesis typically begins with a functionalized pyrrole (B145914) ring.
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Carboxylation: Introduction of a carboxylic acid group at the 2-position of the pyrrole ring. This can be achieved through various methods, such as the use of Grignard reagents followed by reaction with carbon dioxide.
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Dimerization: The dimerization of pyrrole-2-carboxylic acid to form Pyrocoll likely proceeds via a condensation reaction, which may be facilitated by specific catalysts or reaction conditions that promote the formation of the dipyrrolopyrazine core.
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Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization to obtain pure Pyrocoll.
Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of Pyrocoll against various bacterial strains can be determined using the broth microdilution method.
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Preparation of Bacterial Inoculum: A fresh culture of the target bacterium is grown and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.
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Serial Dilution of Pyrocoll: A stock solution of Pyrocoll is serially diluted in a 96-well microtiter plate containing the broth medium to achieve a range of concentrations.
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Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate.
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Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
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Determination of MIC: The MIC is determined as the lowest concentration of Pyrocoll that completely inhibits visible bacterial growth.
Antiparasitic and Antitumor Activity Assays (Cell Viability Assays)
The IC₅₀ and GI₅₀ values of Pyrocoll against parasitic and cancer cell lines can be determined using cell viability assays, such as the MTT or resazurin (B115843) assay.
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Cell Seeding: The target cells (parasites or cancer cells) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of Pyrocoll and incubated for a specific period (e.g., 48-72 hours).
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Addition of Viability Reagent: A solution of MTT or resazurin is added to each well and the plate is incubated for a further 2-4 hours.
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Measurement: The absorbance or fluorescence is measured using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ or GI₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
While the precise signaling pathways modulated by Pyrocoll in its antitumor activity are not yet fully elucidated in the available literature, the biological effects of other secondary metabolites from Streptomyces and structurally related compounds suggest potential mechanisms. Many natural products with antitumor properties exert their effects by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Given the potent antitumor activity of Pyrocoll, it is plausible that it may act through similar mechanisms. Further research is warranted to investigate its specific molecular targets and its impact on cancer-related signaling cascades.
Caption: Logical workflow for the investigation of Pyrocoll's biological activities.
Conclusion
Pyrocoll is a compelling natural product with a diverse range of biological activities, most notably its potent antitumor effects. The availability of its chemical identifiers and established protocols for evaluating its bioactivity provides a solid foundation for further research. Future investigations should prioritize the elucidation of its specific mechanism of action, particularly the signaling pathways it modulates in cancer cells. Such studies will be crucial in unlocking the full therapeutic potential of Pyrocoll and paving the way for its development as a novel therapeutic agent.
